molecular formula C21H20O5S B14595688 4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid CAS No. 61270-50-6

4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14595688
CAS No.: 61270-50-6
M. Wt: 384.4 g/mol
InChI Key: BFDBXDKVIOCMGX-UHFFFAOYSA-N
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Description

4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid is a complex organic compound with a unique structure that combines a benzopyran core with a phenoxypentyl sulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid typically involves multiple steps, starting with the preparation of the benzopyran core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The phenoxypentyl sulfanyl side chain is then introduced through nucleophilic substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification methods. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxypentyl sulfanyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The benzopyran core can interact with enzymes and receptors, while the phenoxypentyl sulfanyl side chain can modulate these interactions. The compound may affect various pathways, including oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenoxybutanoic acid: Similar in structure but lacks the benzopyran core.

    Tetrahydro-4-methylene-2R-octyl-5-oxo-3S-furancarboxylic acid (C75): Shares structural similarities but has different functional groups.

Uniqueness

4-Oxo-7-[(5-phenoxypentyl)sulfanyl]-4H-1-benzopyran-2-carboxylic acid is unique due to its combination of a benzopyran core and a phenoxypentyl sulfanyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61270-50-6

Molecular Formula

C21H20O5S

Molecular Weight

384.4 g/mol

IUPAC Name

4-oxo-7-(5-phenoxypentylsulfanyl)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O5S/c22-18-14-20(21(23)24)26-19-13-16(9-10-17(18)19)27-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)

InChI Key

BFDBXDKVIOCMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCSC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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